

# Pridopidine Hydrochloride for Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide

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## Compound of Interest

Compound Name: Pridopidine Hydrochloride

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## Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. There is a critical unmet need for effective therapies that can slow or halt the progression of this devastating disease. Pridopidine, an oral small molecule, has emerged as a promising investigational therapy for ALS.<sup>[1][2]</sup> Initially developed as a dopamine stabilizer, its primary mechanism of action is now understood to be the selective and potent agonism of the Sigma-1 Receptor (S1R).<sup>[2][3]</sup> This guide provides a comprehensive technical overview of Pridopidine for researchers, scientists, and drug development professionals, focusing on its mechanism of action, preclinical evidence, and clinical trial findings in the context of ALS.

## Mechanism of Action: The Sigma-1 Receptor (S1R)

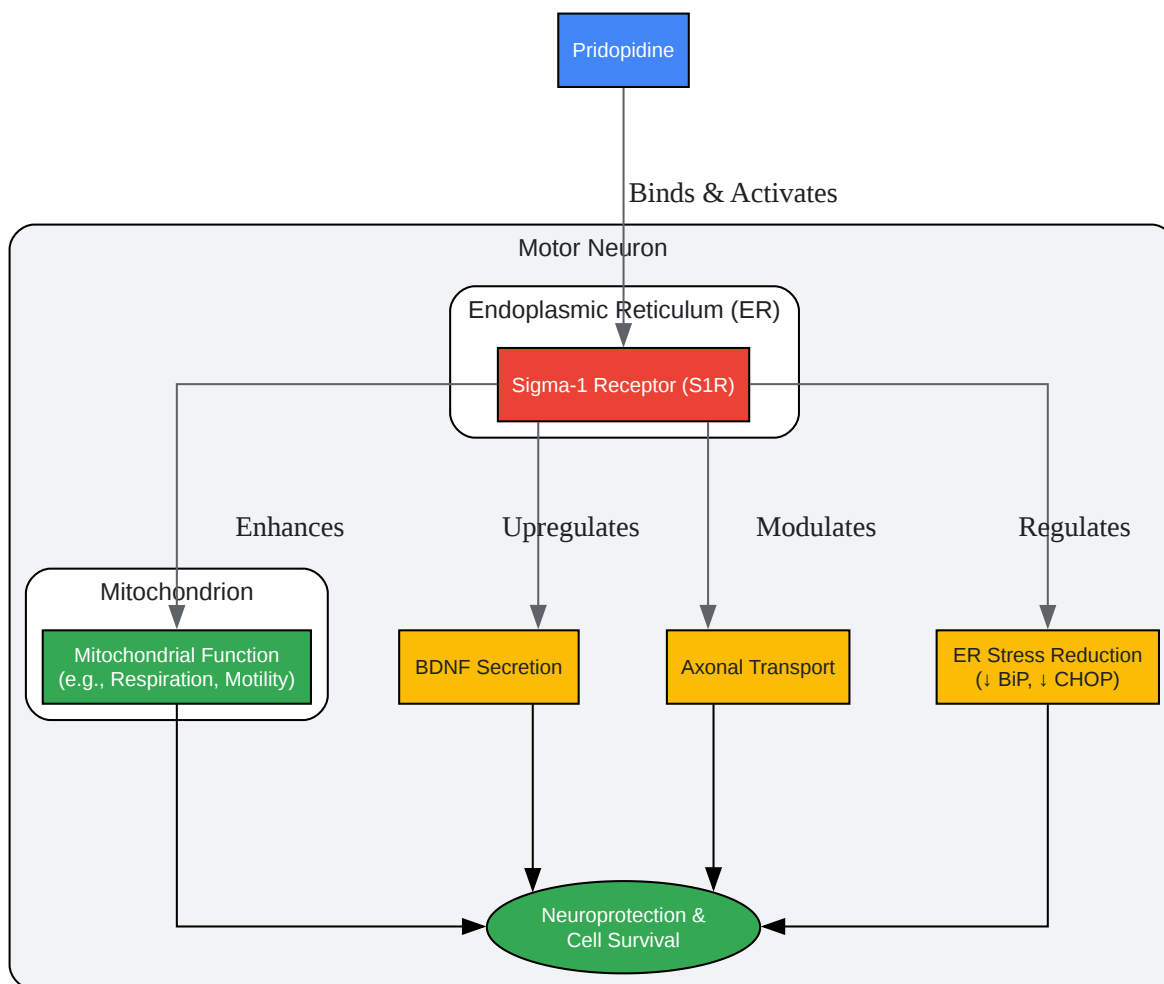
Pridopidine's therapeutic potential in ALS is primarily attributed to its high-affinity binding and activation of the S1R.<sup>[2]</sup> The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical cellular signaling hub.<sup>[2][4][5]</sup> S1R is highly expressed in the brainstem and spinal cord, regions profoundly affected in ALS.<sup>[6]</sup>

Activation of S1R by Pridopidine triggers a cascade of neuroprotective effects:

- **Reduction of ER Stress:** Pridopidine has been shown to mitigate ER stress, an early hallmark of ALS, by reducing the expression of key stress markers like BiP and CHOP.[\[7\]](#)[\[8\]](#)
- **Enhancement of Mitochondrial Function:** It improves mitochondrial activity, respiration, and motility while reducing the production of reactive oxygen species (ROS).[\[4\]](#)[\[8\]](#)
- **Upregulation of Neurotrophic Factors:** Pridopidine enhances the secretion of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support motor neuron survival and function.[\[1\]](#)[\[9\]](#)
- **Axonal Transport and NMJ Integrity:** In preclinical models of ALS, Pridopidine has been shown to improve deficits in axonal transport and protect the integrity of the neuromuscular junction (NMJ), which is crucial for neuron-muscle communication.[\[10\]](#)[\[11\]](#)

The following diagram illustrates the proposed signaling pathway of Pridopidine.

Proposed Signaling Pathway of Pridopidine in ALS

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Pridopidine activates S1R, leading to multiple neuroprotective effects.

## Preclinical Evidence

Pridopidine's efficacy has been evaluated in various preclinical ALS models, demonstrating its potential to ameliorate key pathological features of the disease.

Model System	Key Findings	Reference
SOD1G93A Mouse Model	Profound reduction in mutant SOD1 aggregation in the spinal cord. Attenuation of NMJ disruption and subsequent muscle wasting. Beneficial modulation of axonal transport deficits.	<a href="#">[10]</a>
In Vitro Neuromuscular Co-cultures	Diminished NMJ disruption. Reduced motor neuron death. Increased number of neuromuscular junctions.	<a href="#">[10]</a> <a href="#">[11]</a>
Human and Mouse HD Models	Rescued mitochondrial function and reduced oxidative stress. Prevented disruption of mitochondria-ER contact sites. Ameliorated ER stress.	<a href="#">[4]</a> <a href="#">[5]</a>

These preclinical studies provided a strong rationale for advancing Pridopidine into clinical trials for ALS, suggesting that its S1R-mediated neuroprotective effects could translate into clinical benefits for patients.[\[12\]](#)

## Clinical Development: The HEALEY ALS Platform Trial

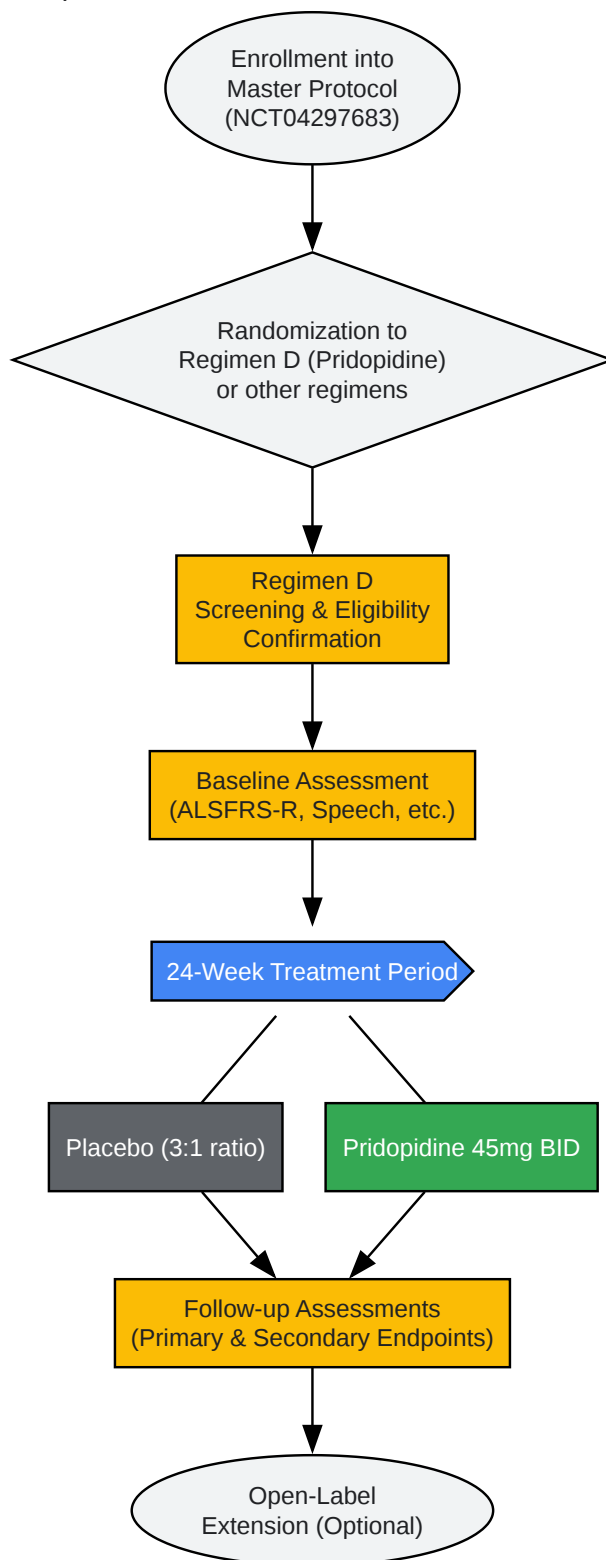
Pridopidine was evaluated as Regimen D in the HEALEY ALS Platform Trial (NCT04615923), a multi-center, multi-regimen Phase 2 study designed to accelerate the development of ALS therapies.[\[13\]](#)[\[14\]](#)

- Objective: To evaluate the safety and efficacy of Pridopidine in participants with ALS.[\[14\]](#)

- Design: Randomized, double-blind, placebo-controlled trial. Participants were randomized in a 3:1 ratio to receive either Pridopidine or a matching placebo.[14][15]
- Participants: 121 participants received Pridopidine, and 164 received a shared placebo. Eligible participants had possible, probable, or definite ALS (as per El Escorial criteria), symptom onset of less than 36 months, and a vital capacity of over 50% predicted.[13]
- Intervention: Pridopidine 45 mg administered orally, twice daily, for 24 weeks.[13][14]
- Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over 24 weeks.[13]
- Secondary & Exploratory Endpoints: Included measures of speech (e.g., speaking rate, articulation rate), respiration, muscle strength, quality of life (ALSAQ-40), and survival.[13][16]

The following diagram outlines the general workflow for a participant in the trial.

## Participant Workflow in HEALEY ALS Platform Trial

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Workflow for participants in the Pridopidine arm of the HEALEY trial.

Pridopidine was found to be well-tolerated, with a safety profile consistent with prior studies.  
[13] The trial did not meet its primary endpoint of significantly slowing disease progression as measured by the ALSFRS-R total score in the full analysis set.[12][17][18]

However, pre-specified and post-hoc analyses of certain subgroups and secondary endpoints revealed encouraging trends and statistically significant benefits.[13][16][19]

Table 1: Key Efficacy Results from the HEALEY ALS Platform Trial (Regimen D)

Endpoint/Subgroup	Pridopidine Group	Placebo Group	Outcome/Significance	Reference
Primary Endpoint (Full Analysis Set)	No significant difference in ALSFRS-R change from baseline.	[13][18]		
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Post-Hoc: Definite/Probable ALS, Early (<18mo), Fast Progressors	ALSFRS-R: Greater improvement ( $\Delta 5.2$ , $p=0.04$ ).	[13]		
ALSFRS-R: 32% slowing of progression ( $p=0.03$ ).				
Respiratory Decline: 62% slowing ( $p=0.03$ ).				
Dyspnea Decline: 87% slowing ( $p=0.04$ ).				
Survival: Median survival prolonged from ~300 to ~600 days ( $p=0.069$ ).	[13]			
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Pre-specified: Speech (Full Analysis Set)	Speaking Rate: Significant improvement	[13][19]		



( $\Delta$ 1.08,  
 $p < 0.0001$ ).

Articulation Rate:

Significant

improvement

[\[13\]](#)[\[19\]](#)

( $\Delta$ 1.03,  
 $p < 0.0001$ ).

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Post-Hoc:

Quality of Life

(Definite ALS,  
Early)

ALSAQ-40: Less  
decline ( $\Delta$ -10.83,  
 $p = 0.018$ ).

[\[13\]](#)

Eating &

Drinking: Less

decline ( $\Delta$ -19.18,  
 $p = 0.015$ ).

[\[13\]](#)

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Biomarker:

Neurofilament  
Light (NfL)

40% reduction in  
rapidly declining  
patients (<18mo  
onset).

[\[19\]](#)[\[20\]](#)

These findings, particularly the positive effects on speech, bulbar function, and survival in patients with earlier and more rapidly progressing disease, have provided a strong rationale for further investigation.[\[12\]](#)[\[16\]](#)

## Future Directions and Phase 3 Trial

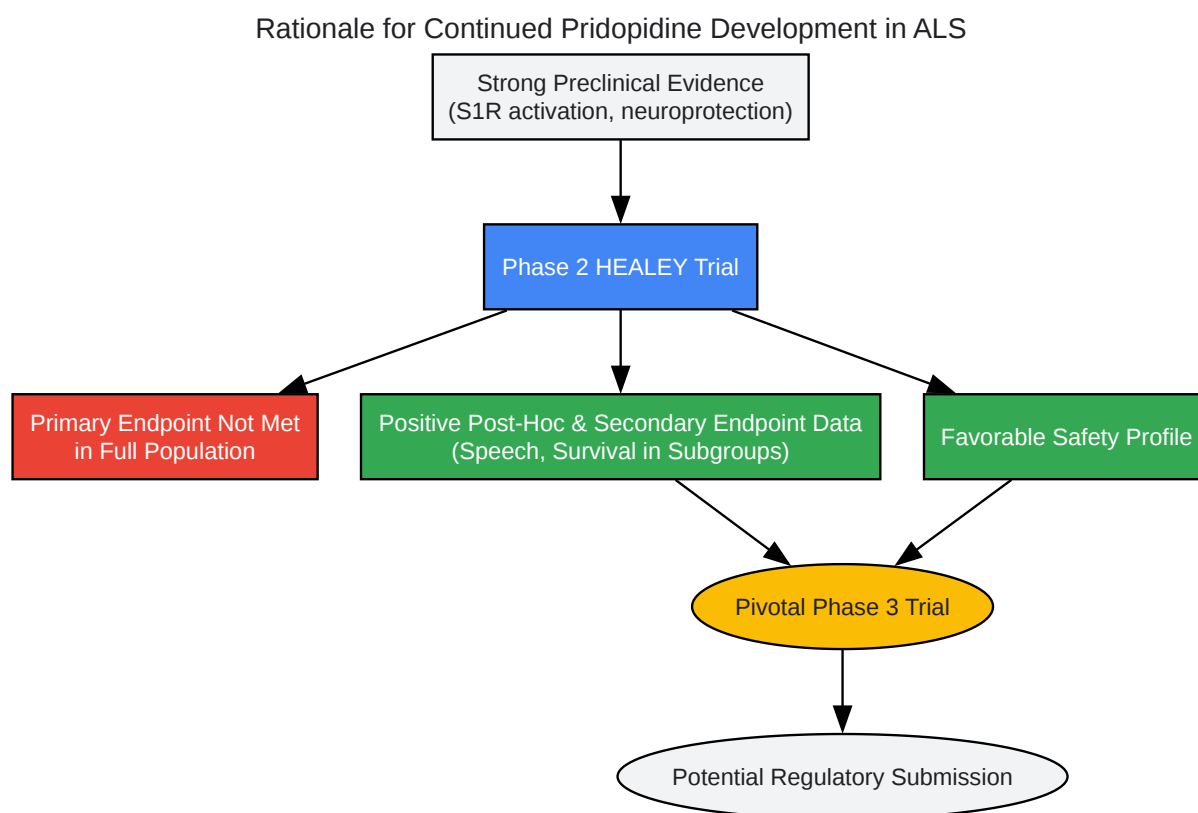
Based on the promising results from the HEALEY trial, a pivotal Phase 3 study is being planned and is expected to begin enrolling participants in early 2026.[\[7\]](#)[\[21\]](#)

Planned Phase 3 Trial Design:

- Population: Expected to enroll individuals with early and rapidly progressive ALS.[\[21\]](#)

- Duration: A 48-week double-blind treatment period followed by a 48-week open-label extension.<sup>[7]</sup>
- Primary Endpoint: Change from baseline in ALSFRS-R adjusted for mortality at 48 weeks.<sup>[7]</sup>
- Secondary Endpoints: Survival, measures of speech, respiratory function (SVC), bulbar function, and quality of life (ALSAQ-40).<sup>[7][21]</sup>

The logical relationship for the continued development of Pridopidine is outlined below.



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The path from preclinical data to the planned Phase 3 trial.

Conclusion

Pridopidine represents a novel therapeutic approach for ALS, targeting the neuroprotective Sigma-1 Receptor. While the Phase 2 HEALEY ALS Platform Trial did not meet its primary endpoint in the broad study population, the consistent positive signals observed in speech, bulbar function, and survival in specific patient subgroups are highly encouraging. These findings, coupled with a favorable safety profile and a well-defined mechanism of action, strongly support its continued development. The upcoming Phase 3 trial, focusing on patients with earlier and more rapidly progressing disease, will be crucial in definitively determining the clinical efficacy of Pridopidine as a potential new treatment for ALS.

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